4-Methyl-3-piperidin-1-yl-benzoic acid

Drug Discovery Medicinal Chemistry ADME Properties

Standard piperidinyl benzoic acids often lack the optimal lipophilicity for CNS targeting or advanced intermediate synthesis. This 4-methyl-3-piperidin-1-yl analog offers distinct physicochemical advantages. - XLogP3 2.8 (vs. 2.1 for unsubstituted analog) improving membrane permeability - 97% purity ensuring batch-to-batch consistency for SAR libraries - Moderate MW (219.28) and low rotatable bonds ideal for fragment screening

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 886501-34-4
Cat. No. B3022183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-piperidin-1-yl-benzoic acid
CAS886501-34-4
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)N2CCCCC2
InChIInChI=1S/C13H17NO2/c1-10-5-6-11(13(15)16)9-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)
InChIKeyRPSIVZIUDOKBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-piperidin-1-yl-benzoic acid Overview


4-Methyl-3-piperidin-1-yl-benzoic acid (CAS 886501-34-4) is a synthetic organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol [1]. It belongs to the class of piperidine-substituted benzoic acids, a structural motif found in many biologically active molecules and pharmaceutical intermediates [2]. The compound features a benzoic acid core substituted with a piperidine ring at the 3-position and a methyl group at the 4-position, making it a versatile building block for medicinal chemistry and drug discovery research [1].

Building block: Piperidine-substituted benzoic acid scaffold suitable for medicinal chemistry and fragment-based screening.
Substitution pattern: 4-Methyl-3-piperidin-1-yl configuration may influence lipophilicity and membrane permeability profiles.
Procurement context: Offered at 97% purity (vendor-reported); may support reproducible synthesis and assay development.

Why 4-Methyl-3-piperidin-1-yl-benzoic acid Cannot Be Substituted


Despite sharing a core piperidine-benzoic acid scaffold, subtle changes in the substitution pattern lead to significant variations in physicochemical properties such as lipophilicity (XLogP3) and topological polar surface area (TPSA), which are critical for membrane permeability, solubility, and oral bioavailability in drug discovery programs [1]. For instance, the specific 4-methyl-3-piperidin-1-yl substitution pattern results in a distinct XLogP3 value of 2.8 [1], compared to 2.1 for the unsubstituted 3-piperidin-1-yl-benzoic acid [2]. These differences can dramatically impact a compound's behavior in biological assays and its suitability as a synthetic intermediate, meaning generic interchange with other piperidinyl benzoic acids without experimental validation is not scientifically justified.

Replacing with unsubstituted 3-piperidin-1-yl-benzoic acid may shift lipophilicity (XLogP3 differs by ~0.7 units), potentially altering membrane permeability predictions.
Identical TPSA (40.5 Ų) does not guarantee equivalent pharmacophore; the 3- vs. 4-piperidinyl substitution pattern leads to different spatial presentation of functional groups.
Analog with amino substitution (3-amino-4-(4-methyl-piperidin-1-yl)-benzoic acid) differs in hydrogen bond donor/acceptor count, which may affect solubility and passive permeability behavior.

4-Methyl-3-piperidin-1-yl-benzoic acid: Quantitative Differentiation vs. Analogs


Lipophilicity Comparison with Unsubstituted Analog

The introduction of a methyl group at the 4-position of the benzoic acid ring significantly increases lipophilicity. 4-Methyl-3-piperidin-1-yl-benzoic acid has a calculated XLogP3 of 2.8 [1], compared to 2.1 for the unsubstituted 3-piperidin-1-yl-benzoic acid [2]. This 0.7 unit increase in XLogP3 indicates a higher predicted membrane permeability, which is a key parameter in central nervous system (CNS) drug design.

Lipophilicity (XLogP3)
Reported
2.8 vs 2.1 (unsubstituted analog)
Δ = +0.7
Higher computed lipophilicity may support CNS target permeability studies.
Computed XLogP3 values; experimental logP/D confirmation recommended.
Drug Discovery Medicinal Chemistry ADME Properties

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) is a key descriptor for predicting oral absorption. 4-Methyl-3-piperidin-1-yl-benzoic acid has a TPSA of 40.5 Ų [1], which is identical to the unsubstituted 3-piperidin-1-yl-benzoic acid (40.5 Ų) [2] but differs from the 4-piperidin-1-yl isomer. This value is well below the 140 Ų threshold often associated with good oral bioavailability, making it a suitable candidate for orally administered drugs.

TPSA
Reported
40.5 Ų (identical to unsubstituted analog)
but 3-piperidinyl substitution alters pharmacophore shape.
TPSA below 140 Ų supports oral bioavailability assessment; pharmacophore differences require separate target-engagement validation.
Computed TPSA; biological interaction profiles are substitution-dependent.
Oral Bioavailability Drug-likeness Physicochemical Property

Hydrogen Bond Donor/Acceptor Profile

The compound possesses 3 hydrogen bond acceptor sites and 1 hydrogen bond donor site [1]. In contrast, the related analog 3-amino-4-(4-methyl-piperidin-1-yl)-benzoic acid has 4 hydrogen bond acceptors and 2 donors [2]. This difference in the hydrogen bond profile directly affects aqueous solubility and the potential for forming specific interactions with biological targets. Fewer hydrogen bond donors can be advantageous for passive membrane permeability.

H-Bond Donor/Acceptor
Reported
3 acceptors, 1 donor
vs 4 acceptors, 2 donors (amino analog)
Lower HBD count may suggest improved passive membrane permeability relative to amino-substituted analogs.
Hydrogen bond profile derived from computed descriptors; confirm with PAMPA or Caco-2 assays.
Solubility Drug Design Molecular Interaction

Purity and Vendor Comparison

Several vendors offer 4-methyl-3-piperidin-1-yl-benzoic acid with a purity of 97% , which is slightly above the typical 95% baseline for common analogs like 4-piperidin-1-yl-benzoic acid . Higher purity can be critical for reproducible biological assays and for use as a synthetic intermediate where impurities might interfere with subsequent reactions.

Purity Specification
Specification review
97% (Leyan, MolCore)
vs 95% for 4-piperidin-1-yl-benzoic acid (AKSci, BenchChem)
Higher reported purity may reduce impurity-related off-target effects in sensitive assays.
Vendor-specified; independent QC verification recommended for critical experiments.
Chemical Procurement Quality Control Reproducibility

Molecular Complexity Score

The molecular complexity score for 4-methyl-3-piperidin-1-yl-benzoic acid is 248 [1], which is higher than the 208 for the unsubstituted 3-piperidin-1-yl-benzoic acid [2]. This higher complexity arises from the additional methyl substituent and can be leveraged in fragment-based drug discovery where a more elaborate starting point can reduce the number of synthetic steps needed to reach a lead compound.

Molecular Complexity
Reported
248 vs 208 (unsubstituted analog)
Δ = +40
Greater complexity may provide a more advanced starting point for hit-to-lead optimization.
Computed complexity score; synthetic step advantage is context-dependent.
Synthetic Chemistry Building Block Molecular Complexity

Rotatable Bond Count

The target compound has only 2 rotatable bonds [1], compared to 3 for the analog 3-amino-4-(4-methyl-piperidin-1-yl)-benzoic acid [2]. A lower rotatable bond count generally corresponds to a lower entropic penalty upon binding to a biological target, which can translate to improved binding affinity.

Rotatable Bonds
Reported
2 vs 3 (amino analog)
Δ = −1
Fewer rotatable bonds may reduce entropic penalty upon binding, a consideration for fragment-based screening.
Conformational restriction predicted computationally; binding affinity must be measured experimentally.
Conformational Analysis Drug Design Binding Affinity

4-Methyl-3-piperidin-1-yl-benzoic acid: Research & Procurement Scenarios


Fragment-Based Drug Discovery for CNS Targets

With its moderate molecular weight (219.28 g/mol), higher lipophilicity (XLogP3 2.8), and limited rotatable bonds (2), this compound is an ideal fragment-sized molecule for screening against CNS targets where improved membrane permeability is required [1]. Its molecular complexity (248) provides a more advanced starting point than simpler piperidinyl benzoic acid fragments, potentially accelerating hit-to-lead timelines.

Factor B Inhibitor Synthesis for Complement Diseases

Piperidine-substituted benzoic acids are key intermediates in the synthesis of complement factor B inhibitors, a class of therapeutics under investigation for paroxysmal nocturnal hemoglobinuria (PNH), IgA nephropathy, and C3 glomerulopathy [1]. The specific 4-methyl-3-piperidin-1-yl substitution pattern may offer distinct physicochemical advantages in optimizing the pharmacokinetic profile of these inhibitors.

Protein Kinase Inhibitor Library Building Block

Vendor descriptions indicate this compound is used as a building block for the synthesis of protein kinase inhibitors [1]. Its higher purity (97%) and well-characterized physicochemical properties make it a reliable choice for constructing focused compound libraries where batch-to-batch consistency is critical.

CYP Inhibition and ADME Profiling

Piperidine-containing benzoic acids have been evaluated for their interaction with cytochrome P450 enzymes, including CYP4Z1 [1]. The target compound's distinct substitution pattern may result in a unique CYP inhibition profile compared to other analogs, making it a useful tool for studying structure-activity relationships in drug metabolism.

Application
Selection Property
Validation Focus
Fragment-based CNS screening
Lipophilicity (XLogP3) & molecular complexity
Membrane permeability assay validation
Factor B inhibitor intermediate
Substitution pattern specificity
Pharmacokinetic profiling in complement disease models
Kinase inhibitor library building
Purity & lot consistency
Batch-to-batch reproducibility in biochemical assays
CYP interaction & ADME profiling
Substitution pattern-dependent CYP inhibition
CYP inhibition panel testing

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